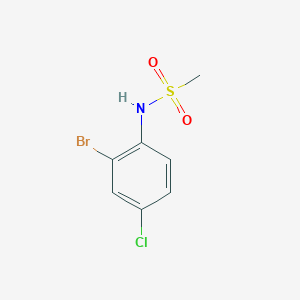

N-(2-Bromo-4-chlorophenyl)methanesulfonamide

Description

Properties

Molecular Formula |

C7H7BrClNO2S |

|---|---|

Molecular Weight |

284.56 g/mol |

IUPAC Name |

N-(2-bromo-4-chlorophenyl)methanesulfonamide |

InChI |

InChI=1S/C7H7BrClNO2S/c1-13(11,12)10-7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 |

InChI Key |

GNWNYURPFVCIQT-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonamide Formation via Phenyl Derivative and Methanesulfonyl Chloride

Overview:

This is the most common and straightforward approach, involving the reaction between a phenyl compound bearing bromine and chlorine substituents and methanesulfonyl chloride (MsCl). The process typically proceeds under basic conditions to facilitate sulfonamide formation.

Starting Material:

A 2-bromo-4-chlorophenyl derivative, often synthesized via halogenation of 2-aminophenyl compounds or via halogen exchange reactions.-

- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Base: Triethylamine (TEA) or pyridine, which neutralizes the HCl generated.

- Temperature: Usually performed at 0°C to room temperature to control reactivity and minimize side reactions.

-

- Dissolve the phenyl derivative in the solvent under inert atmosphere.

- Add triethylamine dropwise at 0°C to the reaction mixture.

- Slowly add methanesulfonyl chloride (1.1–1.2 equivalents) to the mixture.

- Allow the reaction to proceed at room temperature for several hours (typically 4–24 hours).

- Quench with water, extract the organic layer, wash, dry, and purify via recrystallization or chromatography.

Research Data:

This method aligns with procedures reported for similar sulfonamide compounds, where the phenyl ring’s halogenation pattern is introduced prior to sulfonamide formation, ensuring regioselectivity.

Halogenation of Phenyl Precursors Followed by Sulfonamide Formation

Overview:

In some cases, the halogenated phenyl compound (2-bromo-4-chlorophenyl) is synthesized via halogenation of a less substituted precursor, then reacted with methanesulfonyl chloride.

-

- Starting from phenol or aniline derivatives, selective bromination and chlorination are performed using N-bromosuccinimide (NBS) or bromine in the presence of catalysts or under controlled temperature to obtain the desired substitution pattern.

-

- The halogenated phenyl derivative is then reacted with MsCl under basic conditions, as described above.

Research Data:

This two-step approach is common in industrial synthesis, allowing better control over halogen placement and purity.

Optimization of Reaction Conditions for High Yield and Purity

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | DCM, THF | Anhydrous, inert solvents preferred |

| Base | Triethylamine, Pyridine | Neutralizes HCl, facilitates sulfonamide formation |

| Temperature | 0°C to 25°C | Lower temperatures prevent side reactions |

| Reagent Ratio | 1.1–1.2 equivalents MsCl | Slight excess ensures complete conversion |

| Reaction Time | 4–24 hours | Longer times may improve yield but risk side reactions |

Alternative Methods and Considerations

Use of NBS or Brominating Agents:

Bromination of phenyl rings can be achieved with NBS in the presence of radical initiators, providing regioselectivity for the ortho and para positions, which can then be selectively converted into sulfonamides.Catalytic Halogenation:

Catalysts such as FeBr₃ or FeCl₃ can facilitate halogenation under milder conditions, improving selectivity.Purification Techniques: Recrystallization from ethanol or ethyl acetate, chromatography, or solvent extraction are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromo-4-chlorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

N-(2-Bromo-4-chlorophenyl)methanesulfonamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

N-(4-Bromo-2,6-dichlorophenyl)methanesulfonamide

- Molecular Formula: C₇H₆BrCl₂NO₂S .

- Key Differences: Substitution Pattern: Bromine at the para (4th) position and chlorines at ortho (2nd) and meta (6th) positions. Physicochemical Properties: The additional chlorine increases molecular weight (370.5 g/mol vs. 296.6 g/mol for the target compound) and lipophilicity (ClogP ≈ 3.2 vs. 2.8), which may affect solubility and membrane permeability .

2-Bromo-N-[(4-methylphenyl)sulfonyl]-N-2-propenyl-propanamide

- Molecular Formula: C₁₃H₁₅BrNO₃S .

- Key Differences: Core Structure: A propanamide backbone with an allyl group and 4-methylbenzenesulfonamide substituent. Synthetic Challenges: Lower yield (34%) due to steric hindrance from the allyl group and competing reactions during bromopropionyl bromide addition.

Benzimidazole Derivative (942275-12-9)

- Structure: Contains a benzimidazole core with a 4-bromo-2-chlorophenylamino group and 4-methylbenzenesulfonate .

- Solubility: The 4-methylbenzenesulfonate salt improves aqueous solubility, addressing a limitation of neutral sulfonamides like the target compound .

Structural and Electronic Analysis

Substitution Effects

Crystallographic Insights

Melting Points and Stability

- Target Compound : Expected higher melting point (>100°C) due to strong hydrogen bonding from the sulfonamide group.

- Analog in : Lower melting point (40–41°C) due to the flexible allyl group disrupting crystal packing .

Biological Activity

N-(2-Bromo-4-chlorophenyl)methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its ability to form hydrogen bonds with enzyme active sites, thus inhibiting enzyme activity. The presence of bromine and chlorine atoms enhances its binding affinity through halogen bonding and hydrophobic interactions. This structural configuration is critical for its biological efficacy.

The biological activity of this compound primarily involves interactions with specific molecular targets, including enzymes and receptors. The sulfonamide moiety can effectively inhibit enzyme activity by forming hydrogen bonds with amino acid residues in the active sites. The halogen substituents (bromine and chlorine) further increase the compound's binding affinity, potentially leading to enhanced therapeutic effects against various diseases.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can exhibit antimicrobial properties, suggesting potential applications in treating infections.

- Anticancer Potential : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation through specific molecular interactions.

- Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes, which could be beneficial in treating conditions like inflammation.

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

A study conducted on the enzyme inhibition properties of this compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes. The compound's interaction with COX was characterized by:

- Binding Affinity : High binding affinity due to the presence of halogen substituents.

- Mechanism : Competitive inhibition observed in kinetic assays, indicating that the compound binds to the active site of COX enzymes.

This case study highlights the potential of this compound as a lead compound for developing anti-inflammatory drugs.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. This compound serves as an intermediate in organic synthesis, facilitating the development of more complex molecules with potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.